molecular formula C11H15N3O4S B1505349 N-(5-Methylsulphonyl-2-nitrophenyl)piperazine CAS No. 1095010-42-6

N-(5-Methylsulphonyl-2-nitrophenyl)piperazine

Cat. No.: B1505349
CAS No.: 1095010-42-6
M. Wt: 285.32 g/mol
InChI Key: RJWBXEQMPGFCND-UHFFFAOYSA-N
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Description

N-(5-Methylsulphonyl-2-nitrophenyl)piperazine is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.32 g/mol. This compound is characterized by its nitro group (-NO2) and methylsulphonyl group (-SO2CH3) attached to a phenyl ring, which is further connected to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methylsulphonyl-2-nitrophenyl)piperazine typically involves the nitration of 5-methylsulphonylaniline followed by the reaction with piperazine. The nitration step requires careful control of reaction conditions, including temperature and the use of nitrating agents such as nitric acid and sulfuric acid.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring safety and efficiency. Large-scale reactors and automated systems are used to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-(5-Methylsulphonyl-2-nitrophenyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using reducing agents such as iron (Fe) and hydrogen gas (H2).

  • Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl2) or bromine (Br2).

Major Products Formed:

  • Oxidation: Formation of sulfonyl compounds.

  • Reduction: Formation of amino derivatives.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(5-Methylsulphonyl-2-nitrophenyl)piperazine has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-Methylsulphonyl-2-nitrophenyl)piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and methylsulphonyl group play crucial roles in its biological activity, influencing its binding affinity and reactivity with biological molecules.

Comparison with Similar Compounds

N-(5-Methylsulphonyl-2-nitrophenyl)piperazine is unique due to its specific structural features and chemical properties. Similar compounds include:

  • 1-[4-(Methylsulphonyl)-2-nitrophenyl]piperazine: Similar structure but different positioning of functional groups.

  • N-(2-Nitrophenyl)piperazine: Lacks the methylsulphonyl group.

These compounds share similarities in their core piperazine structure but differ in their substituents, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

1-(5-methylsulfonyl-2-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-19(17,18)9-2-3-10(14(15)16)11(8-9)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWBXEQMPGFCND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70705212
Record name 1-[5-(Methanesulfonyl)-2-nitrophenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095010-42-6
Record name 1-[5-(Methanesulfonyl)-2-nitrophenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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